molecular formula C7H13NO B077942 N-Isopropylmethacrylamide CAS No. 13749-61-6

N-Isopropylmethacrylamide

Cat. No.: B077942
CAS No.: 13749-61-6
M. Wt: 127.18 g/mol
InChI Key: YQIGLEFUZMIVHU-UHFFFAOYSA-N
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Description

N-Isopropylmethacrylamide: is a chemical compound known for its unique properties and potential applications in various fields. It is a monomer used to synthesize polymers that exhibit temperature-responsive behavior. This compound is particularly interesting due to its ability to undergo phase transitions in response to temperature changes, making it valuable in the development of smart materials.

Mechanism of Action

Target of Action

N-Isopropylmethacrylamide (NIPMAM) is a monomer that is primarily used to synthesize poly(this compound) (PNIPMAM), a temperature-responsive polymer . The primary target of NIPMAM is therefore the polymerization process, where it acts as a building block for the creation of PNIPMAM.

Mode of Action

NIPMAM interacts with its targets through a process known as free radical polymerization . In this process, NIPMAM molecules are linked together to form long chains or networks, creating the polymer PNIPMAM. The resulting polymer has unique properties, including the ability to undergo a phase transition from a soluble hydrated state to an insoluble dehydrated state when heated above a certain temperature .

Biochemical Pathways

The primary biochemical pathway involved in the action of NIPMAM is the polymerization process. This process involves the formation of free radicals, which are highly reactive species capable of initiating the polymerization of NIPMAM. The resulting PNIPMAM polymer can then interact with various biological systems, such as cells and tissues, due to its temperature-responsive properties .

Pharmacokinetics

The pharmacokinetics of NIPMAM and its polymer form, PNIPMAM, are complex and depend on various factors, including the size and shape of the polymer particles. For instance, PNIPMAM-coated iron oxide nanoparticles (IONPs) have been shown to encapsulate therapeutic proteins and release them upon heating with an alternating magnetic field above the lower critical solution temperature (LCST) .

Result of Action

The primary result of NIPMAM’s action is the formation of PNIPMAM, a temperature-responsive polymer. This polymer has a wide range of potential applications, including in the fields of drug delivery and tissue engineering . For example, PNIPMAM can be used to create “intelligent” materials that respond to changes in temperature, allowing for the controlled release of drugs .

Action Environment

The action of NIPMAM and its resulting polymer, PNIPMAM, can be influenced by various environmental factors. For instance, the temperature at which PNIPMAM undergoes a phase transition can be affected by the presence of other molecules in the solution, such as salts or proteins . Additionally, the polymerization process can be influenced by factors such as the concentration of NIPMAM and the presence of initiators .

Biochemical Analysis

Biochemical Properties

N-Isopropylmethacrylamide interacts with various enzymes, proteins, and other biomolecules. It has been used in the synthesis of copolymers with enhanced hydrophilicity . The monomers this compound, N-vinyl pyrrolidone, hydroxypropyl methacrylate, and 3-trimethoxysilypropyl methacrylate interact in different feeding ratios to synthesize these copolymers .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other monomers during the free radical polymerization process. This results in the formation of copolymers with distinctive lower critical solution temperatures (LCST) from 25°C to 40°C .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits changes over time. For instance, the application of gamma-ray radiation for additional cross-linking resulted in the decomposition of the hydrogels .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropylmethacrylamide can be synthesized through the reaction of isopropylamide with methacrylic acid chloride under cold conditions. The monomer is then purified by sublimation. Polymerization of this compound is typically carried out in aqueous solution using ammonium persulfate as the initiator at 60°C to produce high molecular weight polymers .

Industrial Production Methods: Industrial production of this compound involves large-scale polymerization processes. The monomer is first synthesized and then polymerized using free radical polymerization techniques. The resulting polymers can be further processed and modified to achieve desired properties for specific applications .

Chemical Reactions Analysis

Types of Reactions: N-Isopropylmethacrylamide undergoes various chemical reactions, including polymerization, oxidation, and reduction. The polymerization process is the most significant reaction, where the monomer forms long polymer chains through free radical polymerization.

Common Reagents and Conditions:

    Polymerization: Ammonium persulfate is commonly used as an initiator in the polymerization process.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions depend on the desired outcome and the specific application of the compound.

Major Products Formed: The primary product formed from the polymerization of this compound is poly(this compound), a polymer that exhibits temperature-responsive behavior. This polymer can be further modified to create hydrogels and other smart materials .

Scientific Research Applications

N-Isopropylmethacrylamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific temperature-responsive behavior, which makes it highly valuable in the development of smart materials. Its ability to undergo phase transitions at physiologically relevant temperatures sets it apart from other similar compounds .

Properties

IUPAC Name

2-methyl-N-propan-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5(2)7(9)8-6(3)4/h6H,1H2,2-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIGLEFUZMIVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66004-95-3
Record name N-Isopropylmethacrylamide homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66004-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50160204
Record name N-Isopropylmethacrylamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13749-61-6
Record name N-Isopropylmethacrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13749-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isopropylmethacrylamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isopropylmethacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-isopropylmethacrylamide
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Record name N-ISOPROPYLMETHACRYLAMIDE
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Synthesis routes and methods I

Procedure details

200 g of methyl methacrylate and 142 g of isopropylamine were heated at 190° C. for 21/2 hours in a 0.5-liter stirred autoclave (pmax =15 atmospheres). N-isopropyl-methacrylic acid amide was formed in this way in a 32% yield.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

500 g (5 mols) of methyl methacrylate, 325 g (5.5 mols) of isopropylamine, and 12.4 g (0.13 mol) of isopropylamine hydrochloride were reacted in the presence of 0.03 mol of ferric acetylacetonate for 21/2 hours in a steel autoclave at 220° C. The pressure increased to a maximum of 18 atmospheres. The methyl methacrylate reacted to the extent of 80% and gave 442 g of N-isopropylmethacrylic acid amide (corresponding to a 68% yield referred to the methyl methacrylate used).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
325 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric acetylacetonate
Quantity
0.03 mol
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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